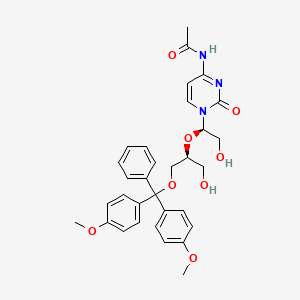
5'-O-DMT-N4-acetyl-2',3'-seco-|A-cytosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-DMT-N4-acetyl-2’,3’-seco- is a deoxynucleoside derivative used primarily in the synthesis of dodecyl phosphoramidite, which is a raw material for the production of amphiphilic DNA containing an internal hydrophobic region consisting of dodecyl phosphotriester linkages . This compound is significant in the field of DNA/RNA synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMT-N4-acetyl-2’,3’-seco- involves multiple steps, starting from the appropriate nucleoside precursor. The key steps include the protection of the 5’-hydroxyl group with a dimethoxytrityl (DMT) group and the acetylation of the N4 position. The reaction conditions typically involve the use of organic solvents such as dichloromethane and reagents like acetic anhydride for acetylation .
Industrial Production Methods
Industrial production of 5’-O-DMT-N4-acetyl-2’,3’-seco- follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using chromatographic techniques and characterized by spectroscopic methods .
Analyse Des Réactions Chimiques
Types of Reactions
5’-O-DMT-N4-acetyl-2’,3’-seco- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the acetyl group.
Substitution: The DMT group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like trifluoroacetic acid. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include modified nucleosides with different protecting groups or functional groups, which can be further used in the synthesis of oligonucleotides and other nucleic acid derivatives .
Applications De Recherche Scientifique
5’-O-DMT-N4-acetyl-2’,3’-seco- has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified nucleosides and nucleotides for various chemical studies.
Biology: Employed in the study of DNA/RNA interactions and the development of novel nucleic acid-based therapeutics.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of oligonucleotides for research and diagnostic purposes
Mécanisme D'action
The mechanism of action of 5’-O-DMT-N4-acetyl-2’,3’-seco- involves its incorporation into nucleic acid sequences, where it can influence the structure and function of the resulting oligonucleotides. The compound interacts with various molecular targets, including enzymes involved in DNA/RNA synthesis and repair. The acetyl and DMT groups provide stability and protection during the synthesis process, ensuring the integrity of the final product .
Comparaison Avec Des Composés Similaires
Similar Compounds
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine: Another deoxynucleoside derivative used in similar applications.
N4-Acetyl-2’-deoxy-5’-O-DMT-2’-fluorocytidine: A fluorinated analog with enhanced stability and unique properties.
Uniqueness
5’-O-DMT-N4-acetyl-2’,3’-seco- is unique due to its specific combination of protecting groups and its ability to form amphiphilic DNA structures. This makes it particularly valuable in the synthesis of specialized oligonucleotides and in studies involving hydrophobic interactions within nucleic acids .
Propriétés
Formule moléculaire |
C32H35N3O8 |
|---|---|
Poids moléculaire |
589.6 g/mol |
Nom IUPAC |
N-[1-[(1R)-1-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxy-2-hydroxyethyl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C32H35N3O8/c1-22(38)33-29-17-18-35(31(39)34-29)30(20-37)43-28(19-36)21-42-32(23-7-5-4-6-8-23,24-9-13-26(40-2)14-10-24)25-11-15-27(41-3)16-12-25/h4-18,28,30,36-37H,19-21H2,1-3H3,(H,33,34,38,39)/t28-,30+/m0/s1 |
Clé InChI |
GCQMRUFKRHLPNR-MFMCTBQISA-N |
SMILES isomérique |
CC(=O)NC1=NC(=O)N(C=C1)[C@@H](CO)O[C@@H](CO)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
SMILES canonique |
CC(=O)NC1=NC(=O)N(C=C1)C(CO)OC(CO)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















